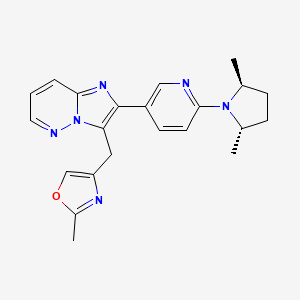
c-Myc inhibitor 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
c-Myc inhibitor 12 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various human cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of c-Myc inhibitor 12 involves several synthetic steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
c-Myc inhibitor 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
科学研究应用
c-Myc inhibitor 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of c-Myc inhibitors.
Biology: Employed in cell culture studies to investigate the role of c-Myc in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated c-Myc expression.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
作用机制
c-Myc inhibitor 12 exerts its effects by binding to the c-Myc protein and disrupting its interaction with the Max protein. This inhibition prevents the c-Myc/Max complex from binding to DNA and regulating gene expression. The disruption of this interaction leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Omomyc: A dominant-negative variant of c-Myc that interferes with c-Myc/Max dimerization.
IDP-121: A stapled peptide designed to target the c-Myc protein and disrupt its interaction with Max.
BET inhibitors: Compounds that indirectly inhibit c-Myc by targeting bromodomain and extra-terminal motif proteins
Uniqueness of c-Myc Inhibitor 12
This compound is unique in its specific binding affinity and selectivity for the c-Myc protein. Unlike other inhibitors that may have off-target effects, this compound is designed to specifically disrupt the c-Myc/Max interaction, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C22H24N6O |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-[[2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]imidazo[1,2-b]pyridazin-3-yl]methyl]-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C22H24N6O/c1-14-6-7-15(2)27(14)20-9-8-17(12-23-20)22-19(11-18-13-29-16(3)25-18)28-21(26-22)5-4-10-24-28/h4-5,8-10,12-15H,6-7,11H2,1-3H3/t14-,15-/m0/s1 |
InChI 键 |
IWDUZCCVKUDDEK-GJZGRUSLSA-N |
手性 SMILES |
C[C@H]1CC[C@@H](N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |
规范 SMILES |
CC1CCC(N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
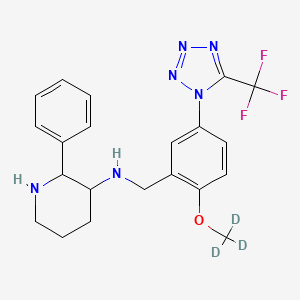
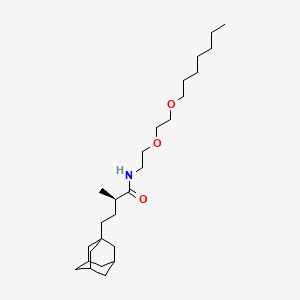
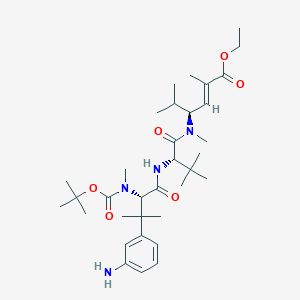

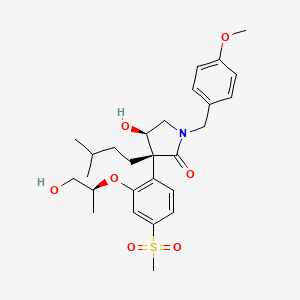
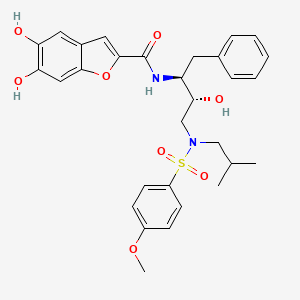

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
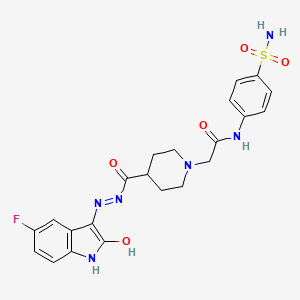
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)
